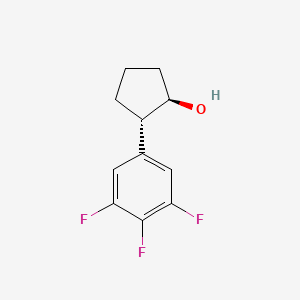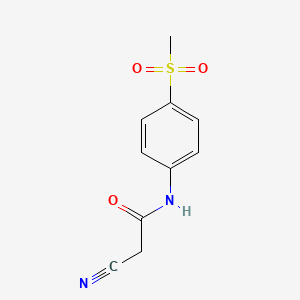
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C10H10N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a methylsulfonyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . For example, hydrolysis of this compound can lead to the formation of corresponding phenoxy acids . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have been studied for their potential therapeutic properties . Additionally, it is utilized in the development of novel chemotherapeutic agents due to its diverse biological activities . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of the cyano and methylsulfonyl groups allows the compound to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. the exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as N-cyanoacetamides . These compounds share a common cyanoacetamide structure but differ in their substituents. For example, 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a similar compound that has been synthesized using different reagents and conditions . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-cyano-N-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O3S/c1-16(14,15)9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
IBLAREDBYJWPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


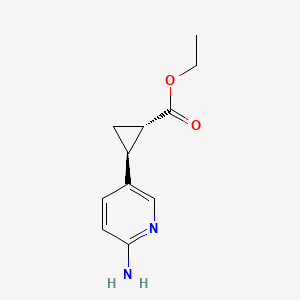
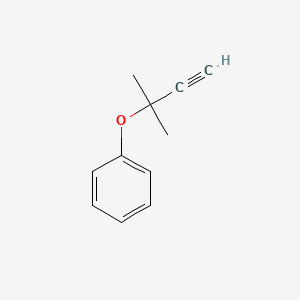
![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)
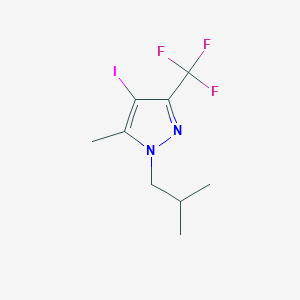

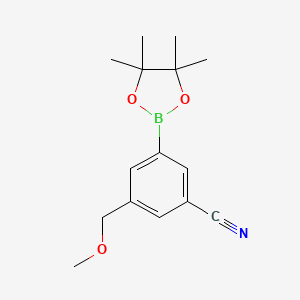

![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
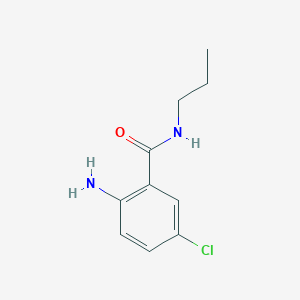
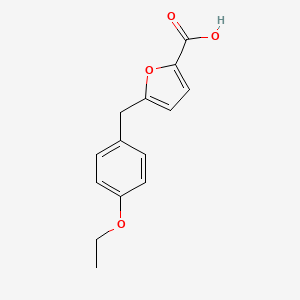
![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)

![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)
